
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This particular compound features a cyclohexylethyl group and two methyl groups attached to the pyrrole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-cyclohexylethylamine with 2,5-dimethylpyrrole-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and halogenating agents (e.g., Br2). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biological studies to investigate the interactions of pyrrole derivatives with biological macromolecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the cyclohexylethyl group, resulting in different chemical and biological properties.
1-(2-Phenylethyl)-2,5-dimethylpyrrole-3-carboxylic acid: Features a phenylethyl group instead of a cyclohexylethyl group, leading to variations in hydrophobicity and molecular interactions.
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-aldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
1-(2-cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H23NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,17,18) |
Clave InChI |
JDNZWCZGEOYNPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CCC2CCCCC2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


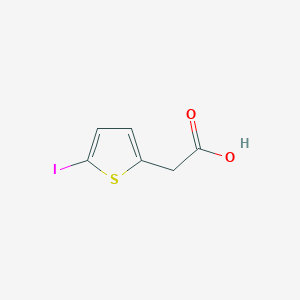
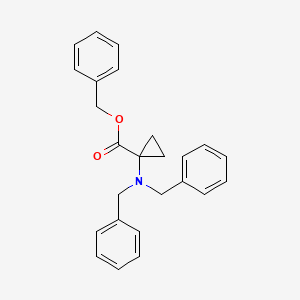
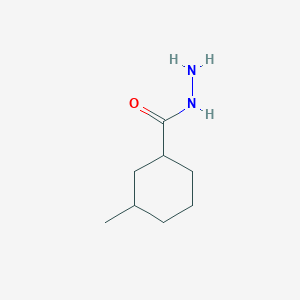


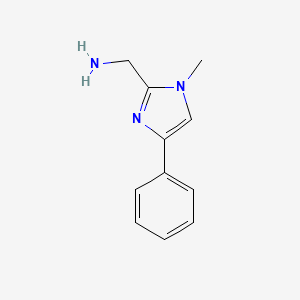
![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)
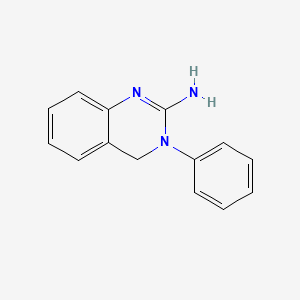
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)
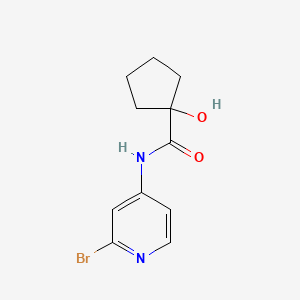

![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)
![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)
![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
